4-(3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamido)-3-methyl-5-(methylcarbamoyl)benzoic Acid
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Overview
Description
4-(3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamido)-3-methyl-5-(methylcarbamoyl)benzoic acid is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of multiple functional groups, including a bromine atom, a chlorine atom, a pyrazole ring, a carboxamide group, and a benzoic acid moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry, organic synthesis, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamido)-3-methyl-5-(methylcarbamoyl)benzoic acid typically involves multiple steps, each requiring specific reagents and conditions. A common synthetic route may include the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Chloropyridinyl Group: The chloropyridinyl group can be introduced via a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with a halogenated precursor.
Bromination: The bromine atom can be introduced through a bromination reaction using bromine or a brominating agent such as N-bromosuccinimide.
Amidation: The carboxamide group can be formed through the reaction of a carboxylic acid derivative with an amine or ammonia under dehydrating conditions.
Formation of the Benzoic Acid Moiety: The benzoic acid moiety can be synthesized through a Friedel-Crafts acylation reaction, followed by hydrolysis.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, chromatography, and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamido)-3-methyl-5-(methylcarbamoyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the halogenated positions, leading to the formation of substituted derivatives.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, resulting in the cleavage of amide or ester bonds.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, catalytic hydrogenation.
Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides).
Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of substituted derivatives, and hydrolysis can result in the formation of carboxylic acids or amines.
Scientific Research Applications
4-(3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamido)-3-methyl-5-(methylcarbamoyl)benzoic acid has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of inhibitors or modulators of specific biological targets.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical reactions and pathways.
Materials Science: The compound’s functional groups and heterocyclic structure make it of interest in the development of novel materials with specific properties, such as conductivity or fluorescence.
Biological Research: The compound can be used in studies to investigate its effects on biological systems, including its potential as an antimicrobial or anticancer agent.
Industrial Applications: The compound may find applications in the development of new catalysts, sensors, or other industrially relevant materials.
Mechanism of Action
The mechanism of action of 4-(3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamido)-3-methyl-5-(methylcarbamoyl)benzoic acid depends on its specific application and target. In medicinal chemistry, the compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The presence of multiple functional groups allows for interactions with various molecular targets, including proteins, nucleic acids, and cell membranes. The compound’s heterocyclic structure may also enable it to participate in specific biochemical pathways, leading to desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-(3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamido)-3-methylbenzoic acid: Similar structure but lacks the methylcarbamoyl group.
4-(3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamido)-5-(methylcarbamoyl)benzoic acid: Similar structure but lacks the 3-methyl group.
Uniqueness
The uniqueness of 4-(3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamido)-3-methyl-5-(methylcarbamoyl)benzoic acid lies in its combination of functional groups and heterocyclic structure. The presence of both a pyrazole ring and a benzoic acid moiety, along with the specific substitution pattern, distinguishes it from other similar compounds. This unique structure contributes to its diverse range of applications and potential as a versatile research tool.
Properties
Molecular Formula |
C19H15BrClN5O4 |
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Molecular Weight |
492.7 g/mol |
IUPAC Name |
4-[[5-bromo-2-(3-chloropyridin-2-yl)pyrazole-3-carbonyl]amino]-3-methyl-5-(methylcarbamoyl)benzoic acid |
InChI |
InChI=1S/C19H15BrClN5O4/c1-9-6-10(19(29)30)7-11(17(27)22-2)15(9)24-18(28)13-8-14(20)25-26(13)16-12(21)4-3-5-23-16/h3-8H,1-2H3,(H,22,27)(H,24,28)(H,29,30) |
InChI Key |
KYFCNLOMKNWSJD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1NC(=O)C2=CC(=NN2C3=C(C=CC=N3)Cl)Br)C(=O)NC)C(=O)O |
Origin of Product |
United States |
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